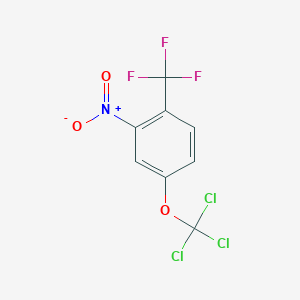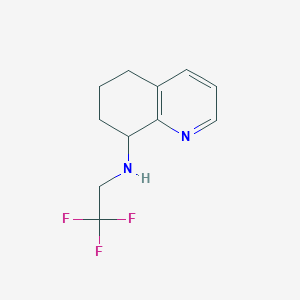![molecular formula C12H16FNO B1444204 {3-[(4-Fluorofenil)metil]pirrolidin-3-il}metanol CAS No. 1497957-78-4](/img/structure/B1444204.png)
{3-[(4-Fluorofenil)metil]pirrolidin-3-il}metanol
Descripción general
Descripción
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound with the molecular formula C12H16FNO It features a pyrrolidine ring substituted with a fluorophenyl group and a methanol moiety
Aplicaciones Científicas De Investigación
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of action
The pyrrolidine ring is a common structural motif in many biologically active compounds, suggesting that this compound could potentially interact with a variety of biological targets .
Mode of action
Without specific information on the compound’s target, it’s difficult to describe its mode of action. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Compounds with a pyrrolidine ring have been found to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the pyrrolidine ring and the fluorophenyl group could potentially influence these properties .
Result of action
Based on the structure of the compound, it could potentially have a variety of effects, depending on its specific targets .
Action environment
The action, efficacy, and stability of “{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Sodium hydride or potassium carbonate is frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reduction: The intermediate is reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the pyrrolidine ring or the fluorophenyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid.
Reduction: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl}methanol
- **3-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol
- **3-[(4-Methylphenyl)methyl]pyrrolidin-3-yl}methanol
Uniqueness
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs.
Propiedades
IUPAC Name |
[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)7-12(9-15)5-6-14-8-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGBWISOFISNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


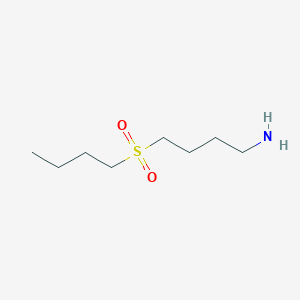
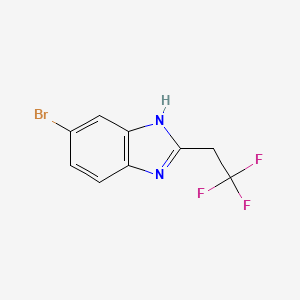

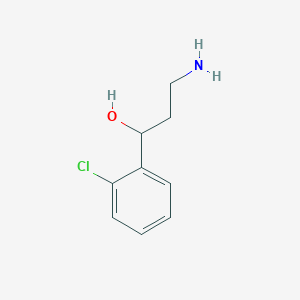
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
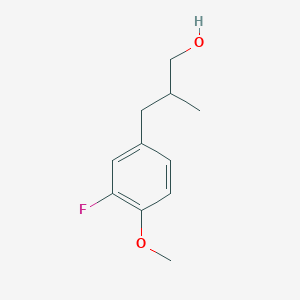
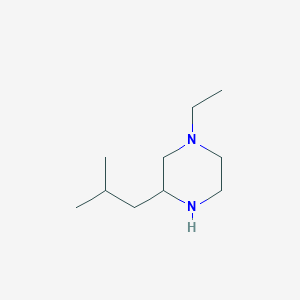
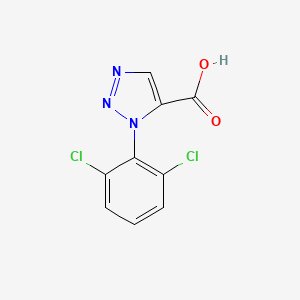
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
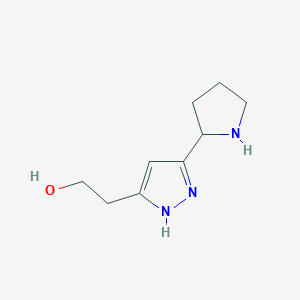
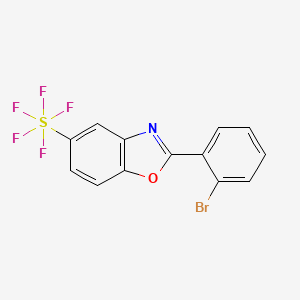
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
